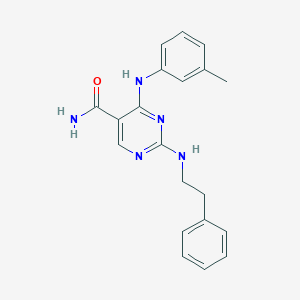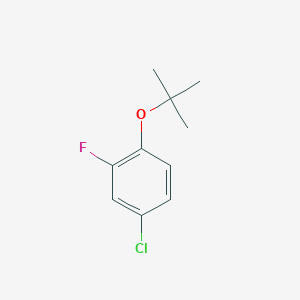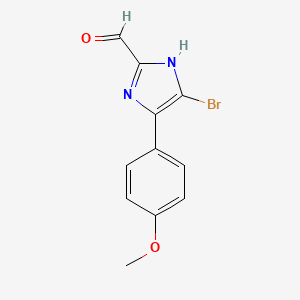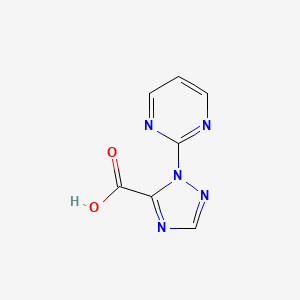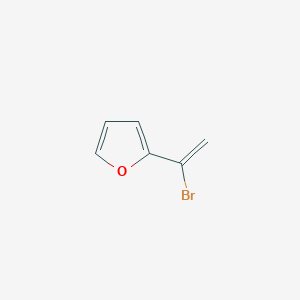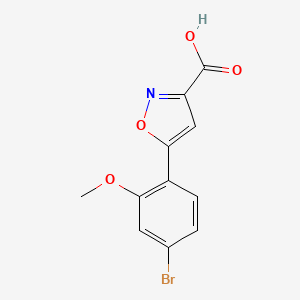
5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring substituted with a bromo and methoxy group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the (3+2) cycloaddition reaction, where an alkyne reacts with a nitrile oxide in the presence of a catalyst such as Cu(I) or Ru(II) to form the isoxazole ring . The reaction conditions often include heating and the use of solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The isoxazole ring can participate in further cycloaddition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.
科学的研究の応用
5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe or ligand in biological assays to study enzyme interactions and other biochemical processes
作用機序
The mechanism of action of 5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The bromo and methoxy groups can influence the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Bromo-5-(4-methoxyphenyl)isoxazole: Similar structure but lacks the carboxylic acid group.
5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid: Contains a pyrazole ring instead of an isoxazole ring.
Uniqueness
5-(4-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromo and methoxy groups on the phenyl ring, along with the isoxazole and carboxylic acid functionalities, makes it a versatile compound for various applications.
特性
分子式 |
C11H8BrNO4 |
|---|---|
分子量 |
298.09 g/mol |
IUPAC名 |
5-(4-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO4/c1-16-9-4-6(12)2-3-7(9)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) |
InChIキー |
PQAIBXRVUQFWBX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Br)C2=CC(=NO2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




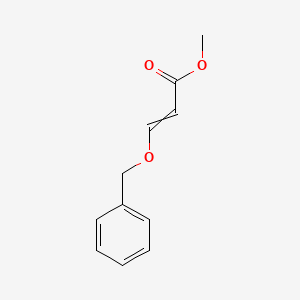
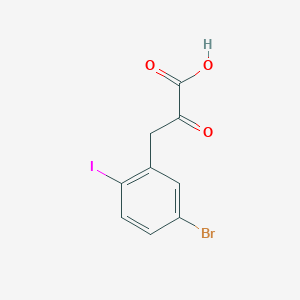
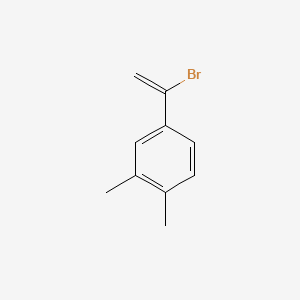
![4-[4-[2-(1-Boc-4-piperidyl)ethyl]-1-piperazinyl]benzoic Acid](/img/structure/B13693707.png)
![O-[2-Fluoro-5-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13693713.png)

